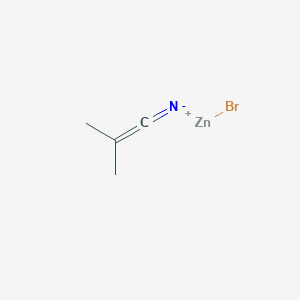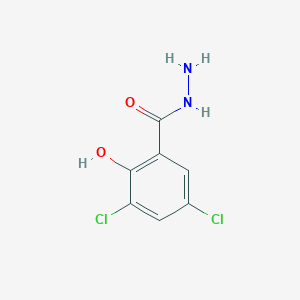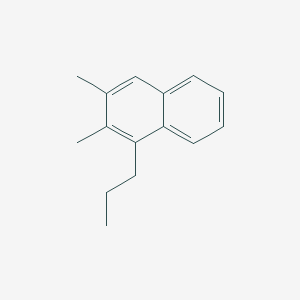![molecular formula C9H12O2 B14664974 3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione CAS No. 38476-46-9](/img/structure/B14664974.png)
3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione is a bicyclic ketone with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is known for its stability and reactivity, which allows it to participate in various chemical reactions. Its structure consists of a bicyclo[2.2.1]heptane framework with two ketone groups at the 2 and 5 positions and two methyl groups at the 3 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride, followed by a series of oxidation and reduction steps to introduce the ketone groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione involves its ability to participate in various chemical reactions due to the presence of reactive ketone groups. These groups can interact with nucleophiles, electrophiles, and radicals, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane, 2,5-dione: Similar structure but without the methyl groups.
2-Norbornanone, 3,3-dimethyl-: Another bicyclic ketone with a similar framework.
Camphene: A bicyclic compound with different functional groups.
Uniqueness
3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione is unique due to the presence of two methyl groups at the 3 position, which affects its reactivity and stability. This structural feature distinguishes it from other similar compounds and makes it a valuable compound for various chemical applications.
Eigenschaften
CAS-Nummer |
38476-46-9 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
3,3-dimethylbicyclo[2.2.1]heptane-2,5-dione |
InChI |
InChI=1S/C9H12O2/c1-9(2)6-3-5(8(9)11)4-7(6)10/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
AGIWFGCJRRNRSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CC(C1=O)CC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


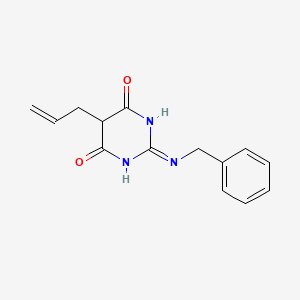

![N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine](/img/structure/B14664909.png)
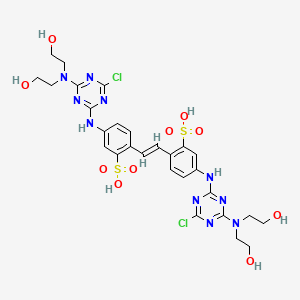
![3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14664923.png)
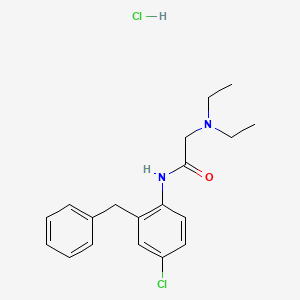


![1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione](/img/structure/B14664935.png)

